molecular formula C9H10O3 B1310343 (R)-2-(Hydroxymethyl)-1,4-benzodioxane CAS No. 62501-72-8

(R)-2-(Hydroxymethyl)-1,4-benzodioxane

Cat. No. B1310343
CAS RN: 62501-72-8
M. Wt: 166.17 g/mol
InChI Key: GWQOQQVKVOOHTI-SSDOTTSWSA-N
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Description

The hydroxymethyl group is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .


Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, the crystals of two organic salts of tris(hydroxymethyl)aminomethane (THAM) with p-hydroxybenzoic acid (PHBA) and salicylic acid (SA) were obtained .


Molecular Structure Analysis

The molecular structure of related compounds can be investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .


Chemical Reactions Analysis

The catalysis of radical reactions has been studied extensively. Basic principles of kinetics and thermodynamics are used to address problems of initiation, propagation, and inhibition of radical chains .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be analyzed using various techniques. For instance, the distribution of five quantitative descriptors for amino acid residues can be analyzed .

Scientific Research Applications

Enantiomeric Resolution and Synthesis

  • Enantiomeric Resolution Methods : (R)-1,4-Benzodioxane-2-carboxilic acid, a derivative of (R)-2-(Hydroxymethyl)-1,4-benzodioxane, was effectively resolved using stoichiometric or nonstoichiometric (+)-dehydroabietylamine. Different resolution strategies are designed based on the racemic compound and conglomerate forming derivatives (Bolchi, Fumagalli, Moroni, Pallavicini, & Valoti, 2003).
  • Enzymatic Resolution : 2-Hydroxymethyl-1,4-benzodioxanes have been resolved through enzyme-mediated, stereoselective acylation, achieving enantiomeric excesses greater than 80% after a single acylation (Ennis & Old, 1992).

Chemical and Pharmacological Studies

  • Chiral 2-Substituted Benzodioxanes : Chiral 2-substituted benzodioxanes, key synthons in pharmaceuticals, were prepared from (R)- and (S)-2-aminomethyl-1,4-benzodioxane without racemization. This synthesis is crucial for pharmaceutical applications (Bolchi, Valoti, Straniero, Ruggeri, & Pallavicini, 2014).
  • Pharmacological Study of Adrenergic Blocking Agents : The compound 2-(N,N-diethyl-carbamylmethyl)-aminomethyl-1,4-benzodioxane (A-2077) was studied for its adrenergic blocking properties, showing potential as an orally effective agent with moderate blood pressure reduction (Rossi & Smith, 2006).

Synthetic and Analytical Chemistry

  • Asymmetric Synthesis of Chiral Lignans : The first asymmetric and regioselective total synthesis of 1,4-benzodioxane lignans was reported, contributing to the field of natural product synthesis (Gu, Jing, Pan, Chan, & Yang, 2000).
  • Thermochemical Studies : Standard molar energies of combustion and sublimation of 1,4-benzodioxan-2-carboxylic acid and 1,4-benzodioxan-2-hydroxymethyl were measured, providing essential thermochemical data for these compounds (Matos, Sousa, & Morais, 2008).

Safety And Hazards

The safety data sheets of related compounds provide information about their hazards. For example, Tris(hydroxymethyl)aminomethane is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of similar compounds involve the development of processes that use alternative or renewable sources for the production of fuels and chemicals .

properties

IUPAC Name

[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQOQQVKVOOHTI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC=CC=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424902
Record name [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Hydroxymethyl)-1,4-benzodioxane

CAS RN

62501-72-8
Record name [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.5 mole of pyrocatechol were stirred vigorously with 1.5 moles of epichlorohydrin and 1 mole of 10% strength aqueous potassium hydroxide solution at 100° C. After the mixture had been cooled, it was extracted with ether, the ether extract was washed with dilute potassium hydroxide solution and water, dried and evaporated and the product was recrystallized from ethanol. Melting point: 87°-90° C.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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